2,5-Bis(trimethylstannyl)thiophene
Overview
Description
2,5-Bis(trimethylstannyl)thiophene (2,5-BT) is a highly versatile organo-stannyl compound that has found numerous applications in the fields of organic synthesis, materials science, and biochemistry. 2,5-BT is a cyclic thiophene derivative that contains two trimethylstannyl (SnMe3) substituents on the 2- and 5-positions of the thiophene ring. It is a colorless, water-soluble solid that is readily available from commercial sources. The unique properties of 2,5-BT have made it a valuable tool for the synthesis of a wide range of organic compounds, as well as for the preparation of novel materials and the study of biological systems.
Scientific Research Applications
Application 1: Anode Materials in Lithium-Ion Batteries
- Summary of Application: 2,5-Bis(trimethylstannyl)thiophene is used in the synthesis of triazine–thiophene–thiophene conjugated porous polymers and their composites with carbon. These composites are used as anode materials in lithium-ion batteries .
- Methods of Application: The polymers based on thiophene armed triazine and different thiophene derivatives are synthesized through a Stille coupling reaction .
- Results or Outcomes: The synthesized composites show distinct morphologies due to the different linkage units of thiophene or fused cyclothiophene derivatives. The specific capacities of the composites are 495 mA h g1, 671 mA h g1, 707 mA h g, and 772 mA h g for PTT-1@C, PTT-2@C, PTT-3@C and PTT-4@C at a current density of 100 mA g1, respectively .
Application 2: Optical Brightener
- Summary of Application: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, a derivative of 2,5-Bis(trimethylstannyl)thiophene, is used as an optical brightener. It converts UV light into visible light .
- Methods of Application: This compound is typically used in the formulation of thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .
- Results or Outcomes: The use of this compound as an optical brightener enhances the appearance of color of these materials .
Application 3: Organic Field Effect Transistors (OFETs), Organic Thin Film Transistors (OTFTs) and Organic Photovoltaic Cells (OPVs)
- Summary of Application: 2,5-Bis(trimethylstannyl)thiophene can be used as a copolymer in the synthesis of thiophene-based materials for the fabrication of organic electronic devices such as OFETs, OTFTs, and OPVs .
- Methods of Application: The compound is used in the synthesis of thiophene-based materials, which are then used in the fabrication of various organic electronic devices .
- Results or Outcomes: The use of this compound in the fabrication of these devices can improve their performance .
Application 4: Synthesis of Polythiophenes Based Fluorinated Polymers
- Summary of Application: 2,5-Bis(trimethylstannyl)thiophene is a synthetic intermediate, which can be used in the synthesis of polythiophenes based fluorinated polymers for optoelectronic applications .
- Methods of Application: The compound is used as a synthetic intermediate in the synthesis of polythiophenes based fluorinated polymers .
- Results or Outcomes: The synthesized fluorinated polymers can be used in various optoelectronic applications .
Application 5: Synthesis of Thieno[3,2-b]thiophene Based Polymers
- Summary of Application: 2,5-Bis(trimethylstannyl)thiophene can be used as a copolymer in the synthesis of thieno[3,2-b]thiophene based polymers .
- Methods of Application: The compound is used as a synthetic intermediate in the synthesis of thieno[3,2-b]thiophene based polymers .
- Results or Outcomes: The synthesized polymers can be used in various optoelectronic applications .
Application 6: Synthesis of Bithiophene Derivatives
- Summary of Application: 5,5’-bis(trimethylstannyl)-2,2’-bithiophene, a derivative of 2,5-Bis(trimethylstannyl)thiophene, can be used for the synthesis of small molecules and polymer semiconductors for OFETs, OLED, PLED, OPV applications .
- Methods of Application: The compound is used as a synthetic intermediate in the synthesis of bithiophene derivatives .
- Results or Outcomes: The synthesized bithiophene derivatives can be used in various electronic applications .
properties
IUPAC Name |
trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRPPVXJVZKJON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20SSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511198 | |
Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trimethylstannyl)thiophene | |
CAS RN |
86134-26-1 | |
Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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